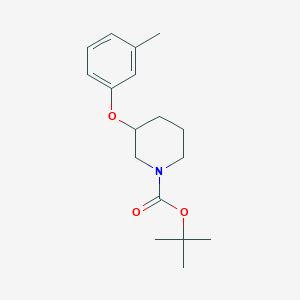

tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate

説明

Tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties, which may confer various biological activities. This compound features a piperidine ring, a tert-butyl group, and a phenoxy moiety, which are critical for its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 275.36 g/mol. The presence of the methyl group on the phenoxy ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions , while the piperidine ring facilitates interactions through electrostatic contacts . These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases.

Neuroprotective Effects

In studies involving astrocytes exposed to amyloid-beta (Aβ) peptides, compounds with similar structures demonstrated a reduction in inflammation markers such as TNF-α and free radicals. This suggests that tert-butyl derivatives may offer protective effects against neurotoxic agents associated with conditions like Alzheimer's disease .

Anticancer Activity

Compounds in this class have also been investigated for their anticancer properties. For instance, some derivatives showed significant cytotoxic activity against various cancer cell lines, indicating potential use in oncology. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the piperidine or phenoxy groups could enhance antiproliferative effects .

Case Studies

- Astrocyte Protection Against Aβ : In a scopolamine-induced model resembling Alzheimer's pathology, compounds structurally related to this compound demonstrated moderated protective effects against Aβ aggregation. The treatment reduced plaque formation compared to untreated controls .

- Cytotoxicity in Cancer Cell Lines : A study evaluated several piperidine derivatives for their efficacy against human cancer cell lines (e.g., MDA-MB-231). Compounds showed IC50 values indicating significant growth inhibition, suggesting their potential as anticancer agents .

Data Tables

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C16H23N1O3 | Contains methyl group on phenoxy | Potential neuroprotective and anticancer properties |

| tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | C17H26N2O3 | Amino group substitution | Exhibits cytotoxicity against cancer cells |

| tert-Butyl 4-(4-hydroxy-3-methoxyphenoxy)piperidine-1-carboxylate | C17H26N2O3 | Hydroxy and methoxy groups | Anti-inflammatory effects observed |

科学的研究の応用

Overview

Tert-butyl 3-(3-methylphenoxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and its unique substituents contribute to its potential applications.

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : this compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting neurological disorders. The piperidine moiety is known for its ability to interact with various receptors, making it a valuable component in drug design aimed at treating conditions such as anxiety and depression.

- Beta-Lactamase Inhibitors : The compound has been explored as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics, thus enhancing their efficacy against resistant bacterial strains .

2. Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions, allowing chemists to create diverse derivatives with tailored properties for specific applications.

- Synthetic Routes : The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the introduction of substituents through nucleophilic substitution reactions. This versatility makes it a key player in organic synthesis methodologies.

3. Biological Studies

- Interaction Studies : Researchers have used this compound to investigate its interactions with biological targets, such as enzymes and receptors. Understanding these interactions aids in elucidating the mechanisms of action for potential therapeutic agents derived from this compound.

Case Study 1: Synthesis of Piperidine Derivatives

A recent study focused on synthesizing various piperidine derivatives using this compound as a precursor. The research demonstrated that modifications to the phenoxy group significantly influenced the biological activity of the resulting compounds, highlighting the importance of structural features in drug design.

Case Study 2: Development of Antibiotic Adjuvants

Another investigation explored the use of this compound in developing adjuvants for existing antibiotics. By enhancing the stability and efficacy of beta-lactam antibiotics through combination therapies, researchers were able to show promising results against resistant bacterial strains, emphasizing its potential role in modern pharmacotherapy.

化学反応の分析

Boc Deprotection Reactions

The tert-butyl carbamate (Boc) group is removed under acidic conditions to yield the free piperidine amine, enabling downstream functionalization.

Applications : Deprotected amines serve as intermediates in pharmaceuticals, such as kinase inhibitors and anticancer agents .

Functionalization of the Piperidine Ring

The deprotected amine undergoes further reactions:

Alkylation

Reaction with alkyl halides or acylating agents modifies the piperidine nitrogen:

-

Example : Treatment with methyl acrylate in THF at -78°C forms β-keto esters, pivotal for heterocycle synthesis .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 3-(3-methylphenoxy)piperidine + arylboronic acid | Pd(PPh₃)₄ | Biaryl-piperidine derivatives | 50–84% |

Stability and Side Reactions

-

Thermal Sensitivity : Prolonged heating (>100°C) may lead to Boc group cleavage or oxidation of the piperidine ring .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate racemization in chiral derivatives .

Comparative Reactivity of Analogues

Structural variants exhibit distinct reactivities:

特性

IUPAC Name |

tert-butyl 3-(3-methylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13-7-5-8-14(11-13)20-15-9-6-10-18(12-15)16(19)21-17(2,3)4/h5,7-8,11,15H,6,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZUDMDBWMSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660441 | |

| Record name | tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-20-8 | |

| Record name | tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。